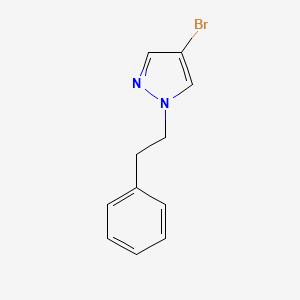

4-bromo-1-(2-phenylethyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-1-(2-phenylethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(2-phenylethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNXOODQHSSASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1-(2-phenylethyl)-1H-pyrazole: A Strategic Scaffold for Medicinal Chemistry

Topic: Chemical Structure, Properties, and Synthetic Utility of 4-Bromo-1-(2-phenylethyl)-1H-pyrazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-1-(2-phenylethyl)-1H-pyrazole is a specialized heterocyclic building block utilized in the rational design of small molecule therapeutics. It serves as a bifunctional scaffold: the 4-bromo moiety acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the N-(2-phenylethyl) tail provides a lipophilic anchor often required for occupancy of hydrophobic pockets in kinases, GPCRs, and enzyme active sites. This guide details its physiochemical profile, validated synthesis protocols, and reactivity patterns.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a central electron-rich pyrazole ring substituted at the nitrogen (N1) position with a 2-phenylethyl group and at the C4 position with a bromine atom.

-

Core Scaffold: 1H-Pyrazole (aromatic, 5-membered heterocycle).[1][2]

-

Functional Handle (C4): Bromine (electrophilic site for metal insertion).

-

Pharmacophore (N1): Phenylethyl (mimics phenylalanine side chains; π-stacking capability).

Property Data Table

Note: Physiochemical values are calculated based on consensus chemoinformatic models (ACD/Labs, ChemAxon) due to the bespoke nature of this intermediate.

| Property | Value / Description |

| IUPAC Name | 4-Bromo-1-(2-phenylethyl)-1H-pyrazole |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| Monoisotopic Mass | 250.01 g/mol |

| Appearance | Off-white to pale yellow solid (typical) or viscous oil |

| Predicted LogP | 3.4 ± 0.4 (High Lipophilicity) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (N2 of pyrazole) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 17.8 Ų |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water |

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

The most robust route to 4-bromo-1-(2-phenylethyl)-1H-pyrazole is the direct N-alkylation of the commercially available 4-bromopyrazole with (2-bromoethyl)benzene. This S_N2 reaction is favored over bromination of a pre-formed phenylethyl-pyrazole due to the higher regioselectivity and cost-effectiveness of the starting materials.

Validated Laboratory Protocol (Standard Scale: 10 mmol)

Reagents:

-

4-Bromopyrazole (1.47 g, 10 mmol)

-

(2-Bromoethyl)benzene (1.85 g, 10 mmol) [Alternatively: (2-Chloroethyl)benzene with KI catalyst]

-

Cesium Carbonate (Cs₂CO₃) (4.88 g, 15 mmol) or Potassium Carbonate (K₂CO₃)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon.

-

Dissolution: Add 4-bromopyrazole and anhydrous MeCN (or DMF). Stir until dissolved.

-

Deprotonation: Add the base (Cs₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.

-

Alkylation: Dropwise add (2-bromoethyl)benzene via syringe.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Checkpoint: The starting material (4-bromopyrazole) is more polar than the product. The product spot will move higher on the TLC plate.

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (CsBr/Cs₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Validated synthetic route via base-mediated N-alkylation.

Reactivity & Functionalization Profile

The utility of this scaffold lies in its ability to undergo orthogonal functionalization. The 4-bromo position is chemically distinct from the stable phenylethyl tail.

Palladium-Catalyzed Cross-Coupling (C4 Functionalization)

The C-Br bond is highly reactive towards Pd(0) oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

-

-

Buchwald-Hartwig: Coupling with amines to generate N-aryl pyrazoles.

-

Conditions: Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C.

-

-

Sonogashira: Coupling with terminal alkynes.

C-H Activation (C5 Functionalization)

More advanced protocols allow for direct arylation at the C5 position (adjacent to the nitrogen) using Ruthenium or Palladium catalysis, leveraging the directing group ability of the N1-substituent or the intrinsic electronic bias of the ring.

Reactivity Logic Diagram

Figure 2: Divergent synthesis pathways originating from the 4-bromo scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for these specific spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 (s, 1H): Pyrazole C3-H (Deshielded singlet).

-

δ 7.42 (s, 1H): Pyrazole C5-H (Singlet, slightly upfield of C3).

-

δ 7.35–7.15 (m, 5H): Phenyl ring protons (Multiplet).

-

δ 4.35 (t, J=7.2 Hz, 2H): N-CH₂ (Triplet, adjacent to nitrogen).

-

δ 3.15 (t, J=7.2 Hz, 2H): Ph-CH₂ (Triplet, benzylic).

-

-

¹³C NMR: Distinct signals for the pyrazole C4-Br (approx. 93 ppm) and the ethylene linker carbons.

-

Mass Spectrometry (ESI+):

-

Primary peak: [M+H]⁺ = 251.0/253.0 (1:1 isotopic pattern characteristic of Bromine).

-

Safety & Handling (SDS Summary)

While specific toxicology data for this exact derivative may be limited, it should be handled with the precautions standard for halogenated heterocycles and alkyl halides .

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle within a fume hood.

-

Storage: Store in a cool, dry place away from light. The C-Br bond is generally stable, but prolonged exposure to UV light should be avoided.

References

-

Synthesis of 4-Bromopyrazoles

- Source: Sigma-Aldrich / Merck Technical D

- Relevance: Establishes the reactivity of the parent scaffold.

-

General Protocol for Pyrazole Alkylation

-

Source:Journal of the Mexican Chemical Society, "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives."[4]

- Relevance: Validates the use of base-mediated alkylation for pyrazole functionaliz

-

-

Properties of (2-Bromoethyl)

- Source: PubChem Compound Summary for CID 7643.

- Relevance: Provides physiochemical data for the alkyl

-

Medicinal Chemistry of Pyrazoles

- Source:International Journal of Pharmaceutical Sciences Review and Research, "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Deriv

- Relevance: Contextualizes the biological importance of the phenylethyl-pyrazole pharmacophore.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | C6H9BrN2O | CID 23247855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 1-Substituted-4-Bromopyrazole Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 1-substituted-4-bromopyrazole scaffold is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the strategic placement of a bromine atom at the C4 position render it a versatile and highly sought-after building block for the synthesis of complex molecular architectures. The bromine atom serves as a convenient synthetic handle for a wide array of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. This guide provides an in-depth review of the synthesis, chemical reactivity, and diverse pharmacological applications of 1-substituted-4-bromopyrazole derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a privileged scaffold in drug discovery.[1][2] Their structural features allow them to mimic biological molecules and engage in various interactions with enzymatic and receptor targets. The incorporation of a 1-substituted-4-bromopyrazole moiety into a molecule offers several distinct advantages:

-

Structural Rigidity: The aromatic pyrazole ring provides a rigid core, which can help in pre-organizing appended functional groups for optimal interaction with a biological target, reducing the entropic penalty of binding.

-

Modulation of Physicochemical Properties: The N1-substituent can be readily varied to fine-tune critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability.

-

Vector for Chemical Elaboration: The C4-bromo substituent is the key to the scaffold's utility. It is a highly effective leaving group for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling late-stage diversification of drug candidates.[3][4]

This guide will explore the primary methodologies for constructing this valuable scaffold and its subsequent chemical transformations that unlock its potential in creating novel therapeutics.

Synthetic Strategies for 1-Substituted-4-Bromopyrazoles

The construction of the 1-substituted-4-bromopyrazole core can be approached through several efficient synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One-Pot Cyclocondensation and Bromination

A highly efficient and atom-economical approach is the one-pot synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by in-situ bromination.[3][5] This method avoids the isolation of intermediate pyrazoles, often leading to higher overall yields and simpler purification procedures.

The use of N-bromosaccharin (NBSac) as a brominating agent is particularly advantageous. It is a stable, solid reagent that is often more reactive than N-bromosuccinimide (NBS).[3] Conducting these reactions under solvent-free conditions, catalyzed by silica-supported sulfuric acid (H₂SO₄/SiO₂), represents a green and efficient protocol.[3][5]

Causality of Experimental Choice: The selection of a heterogeneous catalyst like H₂SO₄/SiO₂ is deliberate. It simplifies the workup procedure, as the catalyst can be easily removed by filtration, and it can often be recycled. Solvent-free conditions are environmentally advantageous, reducing waste and often accelerating reaction rates.[3]

Caption: One-pot synthesis of 1-aryl-4-bromopyrazoles.

Table 1: Examples of One-Pot Synthesis of 1-Aryl-4-bromo-3,5-disubstituted Pyrazoles. [3][5]

| Entry | 1,3-Diketone (R¹, R³) | Arylhydrazine (Ar) | Product | Yield (%) |

| 1 | Acetylacetone (Me, Me) | Phenylhydrazine | 4-bromo-3,5-dimethyl-1-phenylpyrazole | 98 |

| 2 | Acetylacetone (Me, Me) | p-Chlorophenylhydrazine | 1-(4-chlorophenyl)-4-bromo-3,5-dimethylpyrazole | 96 |

| 3 | Benzoylacetone (Ph, Me) | Phenylhydrazine | 4-bromo-5-methyl-1,3-diphenylpyrazole | 90 |

| 4 | Benzoylacetone (Ph, Me) | p-Methoxyphenylhydrazine | 4-bromo-1-(4-methoxyphenyl)-5-methyl-3-phenylpyrazole | 94 |

Direct Bromination of Pre-formed Pyrazoles

An alternative strategy involves the initial synthesis of a 1-substituted pyrazole, followed by electrophilic bromination at the C4 position. The C4 position of the pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.[6][7]

Common brominating agents for this transformation include:

-

N-Bromosuccinimide (NBS) in a suitable solvent like water or chloroform.[8]

-

Elemental bromine (Br₂) in acetic acid or chloroform.

Causality of Experimental Choice: NBS is often preferred over liquid bromine due to its ease of handling (it is a solid), higher selectivity, and the generation of fewer hazardous byproducts. The reaction is typically straightforward, with the succinimide byproduct being easily removed during aqueous workup.

Chemical Reactivity: The 4-Bromo Position as a Synthetic Linchpin

The true synthetic power of 1-substituted-4-bromopyrazoles lies in the reactivity of the C4-bromo group. This position serves as a versatile handle for introducing a vast array of chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions.[3]

Caption: Reactivity of the C4-bromo group in cross-coupling.

A particularly powerful strategy is the palladium-catalyzed direct arylation at the C5 position of a 4-bromopyrazole. This reaction proceeds with high chemoselectivity, leaving the C4-bromo bond intact for subsequent transformations.[9] This allows for a stepwise, controlled synthesis of unsymmetrical C4,C5-diarylpyrazoles. For instance, after C5-arylation, the remaining C4-bromo group can undergo a Suzuki-Miyaura reaction to install a different aryl group.[9]

Applications in Medicinal Chemistry and Drug Development

The 1-substituted-4-bromopyrazole scaffold is present in a multitude of compounds investigated for various therapeutic applications. The ability to easily modify both the N1 and C4 positions allows for the generation of large compound libraries for screening and the optimization of lead compounds.

-

Anti-leishmanial Agents: Several 1-aryl-1H-pyrazole derivatives featuring a 4-bromophenyl group at the N1 position have demonstrated promising activity against various Leishmania species. For example, 1-(4-bromophenyl)-1H-pyrazole-4-carboxamide and its derivatives have been identified as potential leads for further structural optimization.[10]

-

Antitubercular Activity: Studies have shown that pyrazole derivatives with a p-bromophenyl group at the N1 position are highly active against Mycobacterium tuberculosis. The compound (1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone was identified as a potent inhibitor.[11]

-

Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with Celecoxib being a famous example. The 4-bromo-substituted benzofuran pyrazole derivative has been shown to inhibit pain response effectively, highlighting its potential in developing new analgesics.[12]

-

Antimicrobial and Anticancer Agents: The pyrazole nucleus is a common feature in compounds with broad antimicrobial and anticancer activities.[1][6] The 1-substituted-4-bromopyrazole framework allows for the introduction of various pharmacophores at the C4 position to target specific bacterial enzymes or cancer cell lines. For instance, novel pyrazolic analogues have shown remarkable activity against leukemia and renal cancer cell lines.[1]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, field-proven protocols for the synthesis and functionalization of 1-substituted-4-bromopyrazole derivatives.

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole[3][5]

This protocol describes a highly efficient and environmentally friendly method for synthesizing a representative 1-substituted-4-bromopyrazole.

Materials:

-

Acetylacetone (1.00 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

N-bromosaccharin (NBSac) (2.58 g, 10 mmol)

-

Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.1 g)

-

Mortar and pestle

-

n-hexane for washing

-

Ethyl acetate and silica gel for chromatography (if necessary)

Procedure:

-

In a clean, dry mortar, combine acetylacetone (10 mmol), phenylhydrazine (10 mmol), and H₂SO₄/SiO₂ (0.1 g).

-

Grind the mixture thoroughly with a pestle at room temperature for the time required to form the intermediate pyrazole (typically monitored by TLC).

-

Add one equivalent of N-bromosaccharin (10 mmol) to the mixture and continue to grind thoroughly. The reaction is often rapid, proceeding to completion within approximately 7 minutes.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The residue is washed with n-hexane to afford the pure 4-bromo-3,5-dimethyl-1-phenylpyrazole. If necessary, further purification can be achieved by column chromatography on silica gel.

-

Expected Outcome: The product is obtained as an oil in excellent yield (~98%).[3] Characterization is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-Benzyl-4-bromopyrazole[9]

This protocol demonstrates the selective functionalization at the C5 position while preserving the C4-bromo group for subsequent reactions.

Materials:

-

1-Benzyl-4-bromopyrazole (1.5 mmol)

-

4-Bromobenzonitrile (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.56 mg, 0.0025 mmol, 0.25 mol%)

-

Potassium acetate (KOAc) (0.196 g, 2 mmol)

-

Anhydrous N,N-Dimethylacetamide (DMA) (2 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 1-benzyl-4-bromopyrazole (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), potassium acetate (2 mmol), and palladium(II) acetate (0.0025 mmol).

-

Add anhydrous DMA (2 mL) to the tube.

-

Seal the tube and place it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture vigorously for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 1-benzyl-4-bromo-5-(4-cyanophenyl)pyrazole.

-

Expected Outcome: The C5-arylated product is isolated in good yield. The reaction is highly chemoselective, and the C4-bromo bond remains intact, which can be verified by NMR and mass spectrometry.

Conclusion and Future Outlook

1-Substituted-4-bromopyrazole derivatives represent a class of compounds with immense value in synthetic and medicinal chemistry. The straightforward and efficient synthetic routes to access this scaffold, combined with the exceptional versatility of the C4-bromo group as a synthetic handle, ensure its continued prominence. Future research will likely focus on developing even more sustainable synthetic methods and expanding the application of these derivatives into new therapeutic areas. The ability to perform selective, late-stage functionalization makes this scaffold particularly well-suited for modern drug discovery paradigms, including the generation of fragment libraries and the application of DNA-encoded library technology. The foundational chemistry and applications outlined in this guide provide a robust platform for innovation in the ongoing quest for novel and effective therapeutic agents.

References

- Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules.

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

- Kumar, A., et al. (2022). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Research Journal of Pharmacy and Technology.

-

Costa, G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. Available from: [Link]

- Yadav, G., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research.

-

ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available from: [Link]

-

LookChem. (2024). 4-Bromopyrazole. LookChem. Available from: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

- Singh, R., et al. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. World Journal of Pharmaceutical Research.

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]

-

Zarrouk, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(19), 3586. Available from: [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

IJCRT.org. (2025). A Review On Pyrazole An Its Derivative. International Journal of Creative Research Thoughts. Available from: [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijnrd.org [ijnrd.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Overview of pyrazole-based building blocks in medicinal chemistry

Topic: Precision Engineering of Pyrazole Scaffolds: From Synthetic Regiocontrol to Clinical Efficacy Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Pyrazole Paradox

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, present in over 40 FDA-approved small molecules. Its ubiquity stems from a unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the phenolic pharmacophore while offering superior metabolic stability.

However, this utility comes with a challenge: Tautomerism . The rapid equilibrium between 1H- and 2H-tautomers can obscure Structure-Activity Relationships (SAR) and complicate binding mode predictions. This guide dissects the strategic deployment of pyrazole building blocks, moving from quantum mechanical properties to robust, regioselective synthetic protocols.

Structural Properties & SAR Logic

The Tautomeric Equilibrium

Unsubstituted pyrazoles exist in a tautomeric equilibrium (

-

Medicinal Implication: When binding to a protein target (e.g., a kinase hinge region), the energy penalty for desolvation and tautomeric fixing must be paid.

-

Design Strategy: "Locking" the tautomer via N-alkylation or N-arylation eliminates this penalty, improving affinity and selectivity.

Physicochemical Profiling

| Property | Value/Characteristic | Impact on Drug Design |

| pKa (Conjugate Acid) | ~2.5 | Significantly less basic than imidazole (pKa ~7.0). Remains neutral at physiological pH, aiding membrane permeability. |

| LogP | 0.24 | Lower lipophilicity than benzene (LogP 2.1), improving aqueous solubility. |

| Dipole Moment | High | Strong dipole facilitates electrostatic interactions within polar binding pockets. |

| Metabolic Stability | High | Resistant to oxidative metabolism compared to electron-rich phenyl rings (e.g., phenols). |

Bioisosterism

Pyrazoles are classic bioisosteres for:

-

Phenols: The N-H mimics the O-H donor, while the ring

-system mimics the aryl core. -

Amides: The N1-H/N2 motif mimics the amide NH/CO pattern, useful in peptide mimetics.

Synthetic Architecture: Achieving Regiocontrol

The "Achilles' heel" of pyrazole synthesis is regioselectivity. Classical condensations (e.g., hydrazine + 1,3-diketone) often yield mixtures of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

Decision Tree for Synthetic Strategy

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation pathway based on substitution patterns.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology: Base-mediated [3+2] cycloaddition of N-arylhydrazones with nitroolefins. Why this method? Unlike Knorr synthesis, this protocol guarantees the 1,3,5-substitution pattern without forming the 1,5-isomer, avoiding difficult separations.

Materials

-

Reagents: Aryl aldehyde (1.0 equiv), Aryl hydrazine hydrochloride (1.1 equiv), Nitroolefin (1.2 equiv), Triethylamine (Et3N).

-

Solvent: Ethanol (EtOH), DMSO.[1]

-

Catalyst: Iodine (I2) or DDQ (for oxidative aromatization).

Step-by-Step Procedure

-

Formation of Hydrazone (In Situ):

-

Dissolve the aryl aldehyde (10 mmol) in EtOH (20 mL).

-

Add aryl hydrazine hydrochloride (11 mmol) and NaOAc (12 mmol).

-

Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of aldehyde).

-

Checkpoint: Formation of a precipitate (hydrazone) is common.

-

-

Cycloaddition:

-

To the hydrazone suspension, add the nitroolefin (12 mmol) and Et3N (2.0 equiv).

-

Heat the mixture to reflux (80°C) for 3-5 hours.

-

Mechanism:[2] The hydrazone undergoes a 1,3-dipolar cycloaddition with the nitroolefin to form a pyrazolidine intermediate.

-

-

Oxidative Aromatization:

-

Cool the reaction to RT.

-

Add I2 (0.5 equiv) or DDQ (1.0 equiv) to drive the elimination of the nitro group and aromatization.

-

Stir for 1 hour.

-

-

Work-up & Purification:

-

Concentrate the solvent under reduced pressure.

-

Dilute with EtOAc (50 mL) and wash with saturated Na2S2O3 (to remove excess iodine) and brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Self-Validating QC Criteria

-

1H NMR: Look for the characteristic singlet at ~6.5–7.0 ppm corresponding to the C4-H proton. If the product is 1,3,4,5-tetrasubstituted, this signal will be absent.

-

Regiochemistry Check: NOESY correlation between the N-aryl ortho-protons and the C5-substituent protons confirms the 1,5-relationship.

Case Studies in Drug Development

Ruxolotinib (Jakafi)[3]

-

Target: JAK1/JAK2 Kinase.

-

Role of Pyrazole: The pyrazole ring is part of the pyrrolo[2,3-d]pyrimidine scaffold (7-azaindole mimic). It forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of STAT proteins, blocking the inflammatory signaling cascade.

Crizotinib (Xalkori)[3]

-

Target: ALK/ROS1 Tyrosine Kinase.

-

Role of Pyrazole: A 4-substituted-3-arylpyrazole acts as the core scaffold. The N2 nitrogen accepts a hydrogen bond from the hinge region (Met1199 in ALK), anchoring the molecule.

Mechanism of Action: JAK-STAT Pathway Inhibition

Figure 2: Mechanism of action for pyrazole-based JAK inhibitors like Ruxolotinib. The drug blocks the phosphorylation step, halting downstream gene transcription.

Future Frontiers

-

F-sp3 Rich Pyrazoles: Incorporating trifluoromethyl (CF3) or difluoromethyl (CF2H) groups at the C3/C5 positions is a growing trend. These groups increase metabolic stability (blocking P450 oxidation) and improve lipophilicity without the aromatic stacking penalties of phenyl rings.

-

DNA-Encoded Libraries (DELs): Pyrazole synthesis compatible with DNA-tagging (e.g., aqueous conditions, mild temperature) is highly sought after for screening billion-compound libraries.

-

C-H Activation: Palladium-catalyzed C-H arylation at the C4 position of N-methyl pyrazoles allows for "late-stage diversification," enabling chemists to modify the core scaffold after the primary synthesis is complete.

References

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014.[2] [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 2008.[3] [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2023. [Link]

-

Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC, 2016. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Step-by-step synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Application Note: Scalable Synthesis of 4-Bromo-1-(2-phenylethyl)-1H-pyrazole via Regioselective N-Alkylation

Introduction & Strategic Rationale

This application note details the synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole , a critical intermediate in the development of pyrazole-based kinase inhibitors and GPCR ligands. The pyrazole scaffold is ubiquitous in medicinal chemistry due to its ability to participate in hydrogen bonding and pi-stacking interactions within protein active sites.

The selected synthetic route utilizes the N-alkylation of 4-bromopyrazole with (2-bromoethyl)benzene (phenethyl bromide). This approach is preferred over the direct bromination of a pre-formed 1-phenethylpyrazole core because 4-bromopyrazole is a commercially available, high-purity starting material, and the bromine substituent at the C4 position is robust, preventing over-bromination or regiochemical ambiguity during the functionalization of the nitrogen.

Scientific Integrity & Mechanistic Insight

Mechanistic Causality

The synthesis proceeds via a classic SN2 nucleophilic substitution .

-

Deprotonation: The N-H proton of 4-bromopyrazole (pKa ~14 in DMSO) is abstracted by a mild base (Potassium Carbonate, K₂CO₃) to generate the pyrazolide anion.

-

Symmetry Considerations: Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric with respect to the N1 and N2 positions (the C3 and C5 positions are equivalent). Consequently, alkylation yields a single regioisomer, eliminating the need for complex separation of N1/N2 isomers often required in asymmetric pyrazole synthesis.

-

Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon of (2-bromoethyl)benzene, displacing the bromide leaving group.

-

Solvent Choice: Acetonitrile (MeCN) or Dimethylformamide (DMF) are chosen to solvate the inorganic base and stabilize the transition state. Acetonitrile is often preferred for easier workup (lower boiling point) if the solubility allows.

Trustworthiness & Validation

-

Stoichiometry Control: A slight excess of the alkyl halide (1.1 equiv) ensures complete consumption of the limiting reagent (4-bromopyrazole), simplifying purification.

-

Thermal Management: The reaction requires heating (reflux in MeCN or 60-80°C in DMF) to overcome the activation energy of the SN2 displacement on the somewhat sterically hindered secondary carbon of the phenethyl chain? No, phenethyl bromide is a primary alkyl halide (

), so steric hindrance is minimal, but the reaction still requires thermal energy to proceed at a practical rate.

Experimental Protocol

Safety Warning: All procedures must be performed in a functioning fume hood. 4-Bromopyrazole and alkyl halides are irritants. Wear appropriate PPE (gloves, goggles, lab coat).

Materials & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| 4-Bromopyrazole | 146.97 | 1.0 | Solid | Substrate |

| (2-Bromoethyl)benzene | 185.06 | 1.1 | 1.36 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Solid | Base |

| Acetonitrile (MeCN) | 41.05 | - | 0.786 | Solvent |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (10.0 mmol, 1.47 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g).

-

Add anhydrous Acetonitrile (50 mL) and stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation.

-

-

Addition of Electrophile:

-

Add (2-bromoethyl)benzene (11.0 mmol, 2.04 g, ~1.5 mL) dropwise to the stirring mixture.

-

-

Reaction Phase:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (nitrogen or argon) for 12–16 hours .

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (4-bromopyrazole) should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (KBr, excess K₂CO₃) and rinse the filter cake with fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude oil.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual polar impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1][3]

-

-

Purification:

-

If the crude product purity is <95%, purify via silica gel flash chromatography.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).

-

Product: 4-bromo-1-(2-phenylethyl)-1H-pyrazole is typically isolated as a viscous oil or low-melting solid.

-

Visualization: Synthetic Workflow

Caption: Operational workflow for the regioselective N-alkylation of 4-bromopyrazole.

References

-

Sigma-Aldrich. 4-Bromo-1H-pyrazole Product Information. (Accessed 2026). Link

-

Thermo Scientific Chemicals. 4-Bromo-1H-pyrazole, 98+% Specifications. (Accessed 2026). 4[5][6]

-

Norman, N. J., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7] Journal of Organic Chemistry (2022).[7][8] 7

-

Alinezhad, H., et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. (2011).[5] 5[5][6][8]

-

National Center for Biotechnology Information. 4-Bromopyrazole PubChem Compound Summary. (Accessed 2026). 9[5][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 9. GSRS [gsrs.ncats.nih.gov]

Application Notes: The Strategic Utility of 4-bromo-1-(2-phenylethyl)-1H-pyrazole in Pharmaceutical Synthesis

Abstract

4-bromo-1-(2-phenylethyl)-1H-pyrazole stands as a pivotal intermediate in contemporary medicinal chemistry, prized for its versatile reactivity and strategic importance in constructing complex molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a bromine atom at the C4 position provides a reactive handle for a host of powerful cross-coupling reactions, while the N1-phenylethyl substituent offers a means to modulate physicochemical properties and explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and application of this key building block, with a focus on its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Detailed, field-tested protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided to empower drug discovery and development professionals.

Introduction: The Pyrazole Scaffold in Drug Design

The pyrazole motif is a cornerstone in pharmaceutical design, present in a wide array of approved drugs ranging from anti-inflammatory agents like celecoxib to anti-cancer and anti-diabetic medications.[2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric profiles. One nitrogen acts as a hydrogen bond donor (pyrrole-like) and the other as an acceptor (pyridine-like), enabling multifaceted interactions with protein active sites.[3]

Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position.[2] This inherent reactivity allows for the strategic introduction of a halogen, such as bromine, creating a versatile precursor for further elaboration. The C-Br bond at this position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[4][5] The N1-phenylethyl group not only protects the pyrazole NH but also serves as a critical component for tuning properties like lipophilicity and for establishing key interactions within a target's binding pocket, as seen in the development of SGLT2 inhibitors.[6][7]

Synthesis of the Intermediate

The synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is typically achieved through a two-step sequence starting from commercially available 4-bromo-1H-pyrazole. The process involves N-alkylation followed by bromination of the pyrazole ring. A reliable method involves the direct bromination of 1-(2-phenylethyl)-1H-pyrazole.

Protocol: Synthesis of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Step 1: N-Alkylation of Pyrazole (Illustrative)

While the target molecule can be synthesized via various routes, a common precursor is 1-(2-phenylethyl)-1H-pyrazole. This is typically formed by reacting pyrazole with a phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile or DMF.

Step 2: Regioselective Bromination

The C4 position of the N-substituted pyrazole is highly activated towards electrophilic substitution. Bromination can be achieved using a variety of brominating agents. N-Bromosuccinimide (NBS) or molecular bromine are commonly employed.[8][9]

Detailed Protocol:

-

To a solution of 1-(2-phenylethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-1-(2-phenylethyl)-1H-pyrazole.

Causality and Rationale:

-

Regioselectivity: The C4 position is the most electron-rich carbon on the pyrazole ring, making it the primary site for electrophilic attack.[2]

-

Brominating Agent: NBS is often preferred over liquid bromine due to its solid nature, making it easier and safer to handle.[8]

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction and minimize the formation of potential side products.

Caption: Synthesis of the target intermediate via electrophilic bromination.

Application in Pharmaceutical Synthesis: SGLT2 Inhibitors

A prominent application of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[6][10] SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[10] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[7][11]

The general structure of many SGLT2 inhibitors features a C-glucoside moiety linked to a diaryl or hetero-diaryl system. The 4-bromo-1-(2-phenylethyl)-1H-pyrazole serves as a key precursor for one of the aromatic rings in this system. The bromine atom is replaced via a Suzuki-Miyaura coupling reaction to install the second aromatic ring, forming the core aglycone structure.

Caption: Workflow from intermediate to a final SGLT2 inhibitor drug.

Detailed Application Protocols

The true utility of 4-bromo-1-(2-phenylethyl)-1H-pyrazole is realized in its downstream transformations. The following protocols detail two of the most critical palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is fundamental for creating the bi-heteroaryl core of many drug candidates.[12][13] It involves coupling the bromopyrazole with an aryl or heteroaryl boronic acid or ester.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

To a reaction vessel (e.g., a microwave vial or Schlenk flask), add 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a palladium catalyst and ligand. A highly effective system for this transformation is Pd₂(dba)₃ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).[12]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

-

Heat the reaction mixture to 80-110 °C for 2-18 hours. Reaction progress should be monitored by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-aryl-1-(2-phenylethyl)-1H-pyrazole.

Causality and Rationale:

-

Catalyst System: The choice of a bulky phosphine ligand (like SPhos) is crucial. It promotes the rate-limiting oxidative addition step and facilitates the reductive elimination step, preventing β-hydride elimination and leading to higher yields.[14]

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst deactivation. Performing the reaction under an inert atmosphere is essential for reproducibility and high yields.[15]

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / SPhos | High activity for heteroaryl bromide coupling. |

| Base | Cs₂CO₃ or K₃PO₄ | Effective in activating boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O | Good solubility for reactants; water aids in base dissolution. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is invaluable for introducing nitrogen-based functional groups, which are ubiquitous in pharmaceuticals, directly onto the pyrazole core.[5][16]

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Charge a reaction vessel with 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

-

Add the palladium catalyst and ligand. A common system is Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) combined with a biarylphosphine ligand such as RuPhos or BrettPhos (4-10 mol%).[17][18]

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed, anhydrous solvent such as toluene or tetrahydrofuran (THF).

-

Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-

Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the product via column chromatography.

Causality and Rationale:

-

Ligand Choice: Ligands like RuPhos are designed to stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[16]

-

Base Selection: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is a standard choice for this purpose.[18]

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the active catalyst and react with the strong base. Using anhydrous solvents is critical.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / RuPhos | Efficient for coupling a wide range of amines.[17] |

| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate the amine. |

| Solvent | Toluene (anhydrous) | High-boiling, aprotic solvent suitable for the reaction. |

| Temperature | 80-110 °C | Necessary for efficient catalytic turnover. |

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the intermediate.

| Technique | Expected Data for 4-bromo-1-(2-phenylethyl)-1H-pyrazole |

| ¹H NMR | Signals corresponding to the phenylethyl group (aromatic and aliphatic protons) and two distinct singlets for the pyrazole C3-H and C5-H protons. |

| ¹³C NMR | Peaks for the phenylethyl carbons and three signals for the pyrazole ring carbons (C3, C4-Br, C5). |

| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound. |

| Purity (HPLC) | >98% purity is typically required for use in subsequent pharmaceutical synthesis steps. |

Safety and Handling

As a brominated heterocyclic compound, 4-bromo-1-(2-phenylethyl)-1H-pyrazole requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[20][21] Avoid direct contact with skin and eyes.[22]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Organobromides should be treated as hazardous waste.

Bromine-containing reagents, in general, can be corrosive, toxic, and environmentally hazardous.[22] While this specific compound's toxicology is not extensively documented, it is prudent to handle it with the precautions appropriate for the chemical class.

Conclusion

4-bromo-1-(2-phenylethyl)-1H-pyrazole is a high-value intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its utility is defined by the reliable and versatile reactivity of the C4-bromo position, which serves as a linchpin for constructing complex molecular targets through robust cross-coupling methodologies. The protocols and insights provided herein are designed to equip researchers with the practical knowledge to effectively leverage this building block in their drug discovery programs, particularly in burgeoning fields like SGLT2 inhibition.

References

-

Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4617. Available at: [Link]

-

National Center for Biotechnology Information (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2012). Bromination. Reagent Guides. Available at: [Link]

-

Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4617. Available at: [Link]

-

University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. UW Environmental Health & Safety. Available at: [Link]

-

Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

-

Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(1), 148. Available at: [Link]

-

Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

reposiTUm. (2017). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Available at: [Link]

-

Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. Available at: [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NileRed. Available at: [Link]

-

PubChem. 4-bromo-1-(1-phenylethyl)-1h-pyrazole. PubChem. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Carl ROTH. (2022). Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

-

Ferraz, C. M. P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4537. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]

-

Kim, M. K., et al. (2020). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 43(1), 114-124. Available at: [Link]

-

Stanciu, G. D., et al. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]

-

Yar, M. S., et al. (2020). SGLT inhibitors as antidiabetic agents: a comprehensive review. RSC Advances, 10(4), 2046-2063. Available at: [Link]

-

Smith, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

-

Chen, Y. T., et al. (2023). SGLT2 Inhibitors Mitigates Contrast-Induced Acute Kidney Injury in Diabetes: Clinical and Experimental Evidence. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

-

Zhang, Y., et al. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1168173. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromination - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. SGLT inhibitors as antidiabetic agents: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dollycorporation.com [dollycorporation.com]

- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 21. carlroth.com [carlroth.com]

- 22. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the Functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, frequently appearing as key structural motifs in a wide array of pharmaceuticals and functional organic materials.[1][2][3] The ability to selectively introduce diverse functional groups onto the pyrazole core is paramount for tuning the physicochemical and biological properties of these molecules. The subject of this guide, 4-bromo-1-(2-phenylethyl)-1H-pyrazole, is a versatile building block, with the bromine atom at the C4 position serving as a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of aryl, amino, and alkynyl moieties, thus providing access to a rich chemical space for drug discovery and development.

This document provides a comprehensive overview of the key reagents, catalysts, and protocols for the functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature, aiming to provide not just a set of instructions, but a deeper understanding of the underlying chemistry.

Synthesis of the Starting Material: 4-bromo-1-(2-phenylethyl)-1H-pyrazole

A common and effective method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the corresponding N-unsubstituted pyrazole. In this case, 4-bromopyrazole can be alkylated with a suitable phenethyl electrophile, such as 2-phenylethyl bromide or tosylate. The regioselectivity of the N-alkylation of pyrazoles can sometimes be a challenge, potentially yielding a mixture of N1 and N2 isomers. However, for symmetrically substituted pyrazoles like 4-bromopyrazole, this is not a concern.

Protocol: N-Alkylation of 4-bromopyrazole

This protocol describes a general procedure for the N-alkylation of 4-bromopyrazole using 2-phenylethyl bromide.

Materials:

-

4-bromopyrazole

-

2-phenylethyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in DMF or MeCN, add a base such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-phenylethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-(2-phenylethyl)-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of 1-(2-phenylethyl)-1H-pyrazole provides a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The three most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl groups.

Suzuki-Miyaura Coupling: Formation of Aryl-Pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[4][5] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The choice of catalyst, ligand, and base is crucial for a successful reaction.

-

Catalyst: Palladium sources such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used.

-

Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be particularly effective in promoting the oxidative addition and reductive elimination steps.[2][7]

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with an Arylboronic Acid

Materials:

-

4-bromo-1-(2-phenylethyl)-1H-pyrazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane and water (e.g., 10:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Add K₃PO₄ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Reagents and Catalysts for Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursor to the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the Pd catalyst, influences reactivity and selectivity.[2][7] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DME | Solubilizes reactants and influences reaction kinetics. |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl group to be coupled. |

Buchwald-Hartwig Amination: Synthesis of 4-Amino-Pyrazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[9][10]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

-

Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or biaryl phosphine ligands (e.g., BrettPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination step.[11]

-

Base: A strong, non-nucleophilic base is typically used to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[5][12]

Protocol: Buchwald-Hartwig Amination of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with a Secondary Amine

Materials:

-

4-bromo-1-(2-phenylethyl)-1H-pyrazole

-

Secondary amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or 1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).

-

Add 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq), the secondary amine (1.2 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene or 1,4-dioxane.

-

Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Reagents and Catalysts for Buchwald-Hartwig Amination

| Component | Example | Role in Reaction |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, BrettPhos | Facilitates oxidative addition and reductive elimination.[11] |

| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle.[5][12] |

| Solvent | Toluene, 1,4-Dioxane, THF | Solubilizes reactants and influences catalyst stability. |

| Amine | Primary or secondary amines | The nitrogen source for the C-N bond formation. |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Mechanism and Rationale:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[14] The catalytic cycle is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center affords the alkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

-

Palladium Catalyst: Similar to other cross-coupling reactions, Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand is used.

-

Copper Co-catalyst: A copper(I) salt, such as CuI, is typically used to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[14]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to deprotonate the terminal alkyne.

Protocol: Sonogashira Coupling of 4-bromo-1-(2-phenylethyl)-1H-pyrazole with a Terminal Alkyne

Materials:

-

4-bromo-1-(2-phenylethyl)-1H-pyrazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1-(2-phenylethyl)-1H-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

-

Add the amine base (e.g., Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 3: Reagents and Catalysts for Sonogashira Coupling

| Component | Example | Role in Reaction |

| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling reaction. |

| Copper Source | CuI | Co-catalyst that forms the copper acetylide intermediate.[14] |

| Base | Et₃N, i-Pr₂NH | Deprotonates the terminal alkyne. |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and influences reaction rate. |

| Alkyne | Terminal alkynes | The source of the alkynyl group. |

Conclusion

The functionalization of 4-bromo-1-(2-phenylethyl)-1H-pyrazole via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse range of substituted pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable methods for the introduction of aryl, amino, and alkynyl moieties, respectively. The success of these transformations is highly dependent on the judicious choice of catalysts, ligands, bases, and reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic derivatization of this important pyrazole scaffold.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

-

Mabkhot, Y. N.; Al-Showiman, S.; Al-Harbi, A. H.; Al-Majid, A. M.; Barakat, A. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26, 1432. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

American Chemical Society. Buchwald-Hartwig Amination. [Link]

-

Norrby, P.-O.; Tofan, D.; Bolm, C. Role of the base in Buchwald-Hartwig amination. J. Org. Chem.2014 , 79, 11961-11969. [Link]

-

Billingsley, K. L.; Buchwald, S. L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 5252-5273. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

El-Metwally, A. M.; El-Sayed, H. A.; El-Gazzar, A. B. A. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26, 1432. [Link]

- Google Patents.

-

Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, K.; Hughes, D. L. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018 , 20, 5324-5328. [Link]

-

Rossi, M.; Iengo, E.; Zacchini, S.; Marchetti, F.; Pettinari, C.; Alessio, E. Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Inorg. Chem.2023 , 62, 8967-8980. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wang, D.; Gao, S. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2016 , 21, 1033. [Link]

-

Alinezhad, H.; Tajbakhsh, M.; Hamidi, N. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011 , 55, 238-241. [Link]

-

The Suzuki Reaction - UC Berkeley. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Alinezhad, H.; Tajbakhsh, M.; Hamidi, N. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011 , 55, 238-241. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

-

Rahman, M. M.; Islam, M. S.; Haque, M. A.; Al-Fahad, A. A.; Hasan, M. R.; Hasan, M. M.; Siddiki, S. M. A. H.; Kon, T.; Shimizu, K.-i. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2021 , 26, 3752. [Link]

-